Formiate de cholestérol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

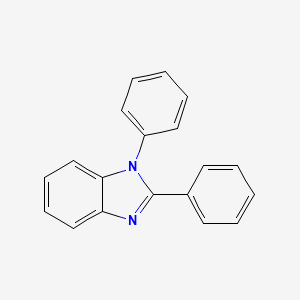

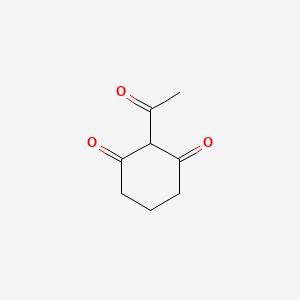

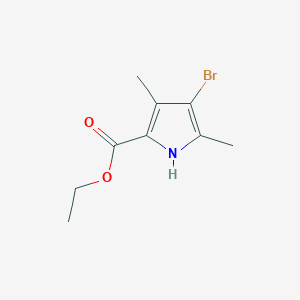

Cholesterol formate is a derivative of cholesterol, a vital sterol in mammals. Cholesterol itself plays a crucial role in maintaining cell membrane structure and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Cholesterol formate is particularly significant in the chemistry of steroids and is used in various biochemical investigations and industrial applications .

Applications De Recherche Scientifique

Cholesterol formate has a wide range of applications in scientific research:

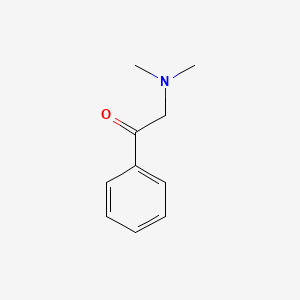

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Employed in the study of model membrane vesicles.

Medicine: Investigated for its potential in drug delivery systems.

Industry: Utilized in the production of liquid crystal optical filters and other materials

Méthodes De Préparation

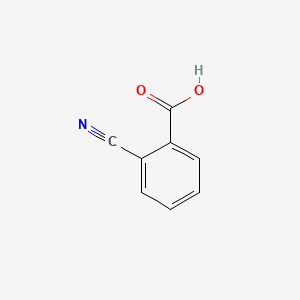

Synthetic Routes and Reaction Conditions: Cholesterol formate can be synthesized using several methods. One efficient method involves the reaction of cholesterol with dimethylformamide (DMF) and oxalyl chloride in dichloromethane at room temperature. The reaction is completed in about 40 minutes, yielding cholesterol formate in high purity .

Industrial Production Methods: In industrial settings, cholesterol formate is typically produced using large-scale chemical reactors where the reagents are mixed under controlled conditions to ensure high yield and purity. The process involves the use of solvents like dichloromethane and reagents such as DMF and oxalyl chloride, followed by purification through column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Cholesterol formate undergoes various chemical reactions, including:

Oxidation: Cholesterol formate can be oxidized to form more polar compounds.

Reduction: It can be reduced to yield cholesterol.

Substitution: The formate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as sodium methoxide in methanol are often employed.

Major Products:

Oxidation: Produces compounds like cholest-4-en-3-one.

Reduction: Yields cholesterol.

Substitution: Results in various cholesterol derivatives depending on the substituent introduced.

Mécanisme D'action

Cholesterol formate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling .

Comparaison Avec Des Composés Similaires

- Cholesteryl acetate

- Cholesteryl benzoate

- Cholesteryl oleate

Comparison: Cholesterol formate is unique due to its formate group, which allows for selective reactions under mild conditions. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required. Compared to cholesteryl acetate and cholesteryl benzoate, cholesterol formate offers greater versatility in chemical modifications .

Cholesterol formate stands out for its ease of synthesis, high yield, and broad applicability in various fields, making it a valuable compound in both research and industrial applications.

Propriétés

Numéro CAS |

4351-55-7 |

|---|---|

Formule moléculaire |

C28H46O2 |

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |

InChI |

InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20?,22?,23?,24?,25?,26?,27-,28+/m0/s1 |

Clé InChI |

YEYCQJVCAMFWCO-KZTPHDLDSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |

SMILES isomérique |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC=O)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |

Key on ui other cas no. |

4351-55-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of cholesterol formate?

A1: Cholesterol formate (also known as cholest-5-en-3-yl formate) is a cholesterol derivative. Its molecular formula is C28H46O2 and its molecular weight is 414.66 g/mol []. Researchers have investigated its dipole moment in various solvents [].

Q2: How does the structure of cholesterol formate affect its properties and potential applications?

A2: Cholesterol formate, being a cholesterol derivative, exhibits liquid crystalline properties. The presence of the formate ester influences its dipole moment and, consequently, its self-assembly behavior in different solvents []. This behavior is crucial for its potential applications in drug delivery systems, as exemplified by its use in formulating oridonin-loaded nano-micelles []. Further research is needed to fully elucidate the structure-activity relationship of cholesterol formate and its analogs.

Q3: What analytical techniques have been employed to study cholesterol formate?

A3: Infrared spectroscopy has been a key technique to investigate the phase transitions of cholesterol formate []. This technique provides insights into molecular vibrations and interactions within the compound, which are crucial for understanding its behavior in different environments. Additionally, dipole moment measurements have been utilized to characterize its polarity and potential interactions with solvents [].

Q4: Has cholesterol formate been explored in the context of glioblastoma research?

A4: Interestingly, a recent study identified cholesterol formate as one of the six key metabolites implicated in glioblastoma development []. While the exact role of this compound in the disease remains unclear, its presence in the metabolic profile of glioblastoma warrants further investigation. This finding highlights the potential of metabolomics studies in uncovering novel therapeutic targets and diagnostic biomarkers for complex diseases like glioblastoma.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.